

Z-L-Valine N-Carboxyanhydride (NCA): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-L-Valine NCA

Cat. No.: B15196800

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This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Z-L-Valine N-Carboxyanhydride (NCA), a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key data, experimental protocols, and procedural workflows to facilitate its effective use in the laboratory.

Core Chemical Properties and Structure

Z-L-Valine NCA, systematically named (S)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, is a derivative of the amino acid L-valine. The attachment of a benzyloxycarbonyl (Z) group to the valine nitrogen and the formation of the N-carboxyanhydride ring render it a highly valuable reagent for the controlled polymerization of polypeptides.^[1] It is typically a white, stable solid that is soluble in many organic solvents and sparingly soluble in water.^[1]

Quantitative Data Summary

The key physicochemical properties of **Z-L-Valine NCA** are summarized in the table below for quick reference.

Property	Value	Reference
CAS Number	158257-41-1	[1]
Molecular Formula	C ₁₄ H ₁₅ NO ₅	[1]
Molecular Weight	277.27 g/mol	[1]
Appearance	White solid	[1]
Solubility	Soluble in organic solvents, sparingly soluble in water	[1]
pKa (Predicted)	-3.15 ± 0.40	[1]
Topological Polar Surface Area	72.9 Å ²	[1]
Rotatable Bond Count	4	[1]
Hydrogen Bond Acceptor Count	5	[1]

Structural Representation

The structure of **Z-L-Valine NCA** is characterized by the valine side chain, the Z-protecting group, and the NCA ring.

- SMILES: CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2[1]
- InChI: InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of **Z-L-Valine NCA** are crucial for its successful application. The following sections provide representative methodologies based on established procedures for NCA compounds.

Synthesis of Z-L-Valine NCA (Fuchs-Farthing Method)

The Fuchs-Farthing method, which involves the direct phosgenation of the free amino acid, is a widely used and effective method for synthesizing NCAs with good yield and without racemization.[2]

Materials:

- Z-L-Valine
- Triphosgene
- Anhydrous tetrahydrofuran (THF)
- Anhydrous hexane
- Argon or Nitrogen gas

Procedure:

- Suspend Z-L-Valine in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
- Cool the suspension to 0°C in an ice bath.
- Slowly add a solution of triphosgene in anhydrous THF to the cooled suspension with vigorous stirring.
- Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the starting material and formation of the NCA).
- Filter the reaction mixture to remove any insoluble by-products.
- Concentrate the filtrate under reduced pressure to obtain the crude **Z-L-Valine NCA**.
- Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to yield the purified **Z-L-Valine NCA**.

Purification by Flash Chromatography

For NCAs that are difficult to crystallize, flash column chromatography on silica gel is a rapid and general purification method.[3][4]

Materials:

- Crude **Z-L-Valine NCA**
- Silica gel
- Eluent (e.g., a gradient of ethyl acetate in hexane)

Procedure:

- Dissolve the crude **Z-L-Valine NCA** in a minimal amount of the eluent.
- Load the solution onto a silica gel column pre-equilibrated with the starting eluent.
- Elute the column with a gradient of the appropriate solvent system.
- Collect fractions and monitor by TLC to identify those containing the pure **Z-L-Valine NCA**.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Characterization Techniques

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group of the valine side chain, the benzylic protons and aromatic protons of the Z-group, and the alpha-proton of the valine residue.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the NCA ring and the Z-group, the aromatic carbons, and the aliphatic carbons of the valine side chain. For the related L-Lys(Z)-NCA, the carbamoyl C=O of the oxazolidine-2,5-dione ring appears around 152.3 ppm, while the benzyloxycarbonyl C=O signal is at 157.0 ppm.[5]

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Z-L-Valine NCA** will exhibit characteristic absorption bands for the anhydride carbonyl groups of the NCA ring, typically appearing as two distinct peaks in the region of 1750-1900 cm^{-1} . The urethane carbonyl of the Z-group will also show a strong absorption band. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the anhydride peaks confirm the formation of the NCA. For L-Lys(Z)-NCA, the symmetric and antisymmetric C=O stretching of the carboxyanhydride are observed at 1857 and 1772 cm^{-1} , respectively.[6]

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Z-L-Valine NCA**. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern can provide further structural confirmation. The mass spectrum of the parent amino acid, valine, typically shows a prominent fragment ion at $m/z = 72$, corresponding to the loss of the carboxyl group.[7]

Applications in Peptide Synthesis

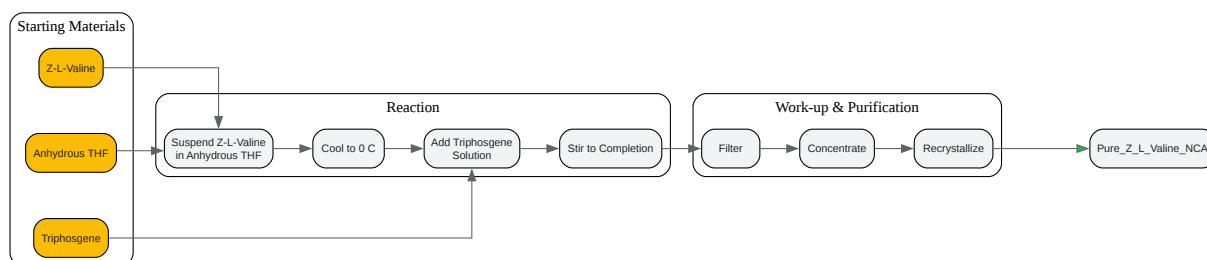
Z-L-Valine NCA is a key monomer for the synthesis of polypeptides through Ring-Opening Polymerization (ROP).[1][8] This method allows for the formation of high molecular weight polypeptides with controlled architectures.[8]

Ring-Opening Polymerization (ROP)

ROP of NCAs can be initiated by various nucleophiles, such as primary amines, or by using transition metal initiators.[8] The "amine mechanism" is a common pathway where a primary amine initiator attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a carbamate intermediate, which then decarboxylates to extend the peptide chain. [8]

Visualized Workflows and Pathways

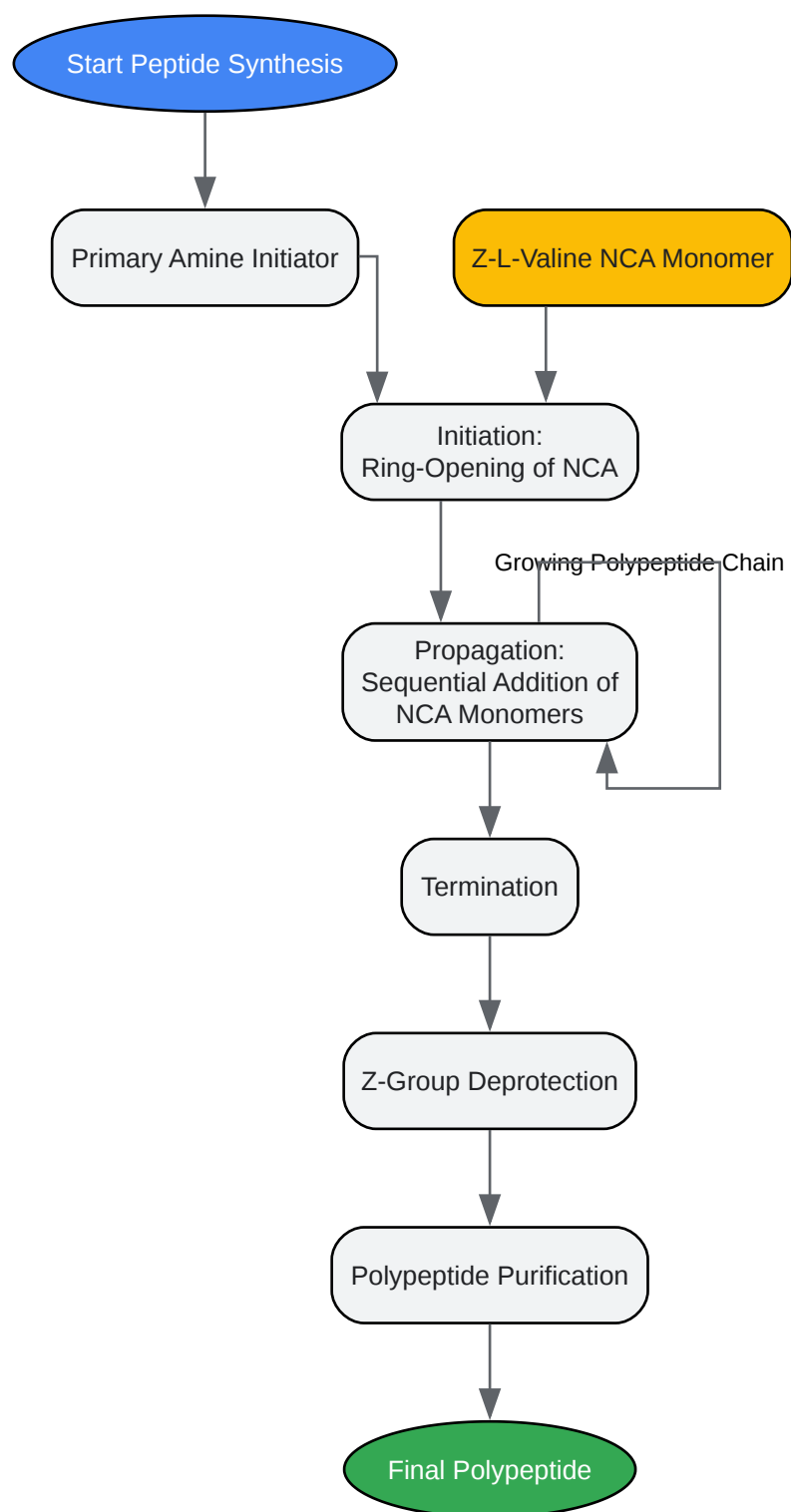
Synthesis of Z-L-Valine NCA



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Caption: Synthesis of **Z-L-Valine NCA** via the Fuchs-Farthing method.

General Workflow for Peptide Synthesis using Z-L-Valine NCA



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Caption: Ring-Opening Polymerization of **Z-L-Valine NCA**.

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